4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide
Description
Structural Characterization and Molecular Properties
Crystallographic Analysis and Conformational Dynamics
The molecular conformation of 4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide is influenced by steric and electronic interactions between the thiazolyliden and benzenesulfonamide moieties.
Dihedral Angles and Molecular Packing
- Thiazolyliden-Benzenesulfonamide Interactions : The 3-methyl group on the thiazolyliden ring induces steric bulk, potentially altering the dihedral angles between the aromatic rings. For comparison, in N-(2,3-dimethylphenyl)benzenesulfonamide derivatives, dihedral angles between o-xylene and fluorobenzene rings range from 31.7° to 32.8°. The methyl substituent in the current compound may increase these angles due to steric hindrance.
- Sulfonamide Group Conformation : The sulfonamide nitrogen adopts a planar sp² hybridization, as evidenced by bond-angle sums near 360° in related systems. This planarity facilitates hydrogen bonding, which governs crystal packing.
Crystallographic Data
While direct experimental data for this compound are unavailable, analogous sulfonamides crystallize in orthorhombic or monoclinic systems. For example:
| Parameter | Typical Range (Analogues) | Source |
|---|---|---|
| Space Group | Pbca, P2₁/n | |
| Unit Cell Volume (ų) | ~3,900–2,300 | |
| Molecular Weight (g/mol) | ~258–437 |
Electronic Structure and Fluorine Substituent Effects
The electronic properties are dominated by the fluorine atom and the thiazolyliden moiety:
Fluorine’s Role
- Electron-Withdrawing Effects : The para-fluoro substituent on the benzene ring deactivates the aromatic system, reducing electron density at the sulfonamide nitrogen. This contrasts with electron-donating groups (e.g., methyl), which enhance nucleophilic character.
- Steric Impact : Fluorine’s small size minimizes steric interference, allowing efficient π-conjugation between the benzene and sulfonamide groups.
Thiazolyliden Group Contributions
- π-Accepting Properties : The thiazolyliden group, with its sulfur atom, acts as a π-electrophilic ligand, enhancing the electrophilicity of the sulfonamide nitrogen. This is critical for reactivity in catalytic or biological systems.
- Comparative Donor Strength : Thiazol-2-ylidenes exhibit stronger σ-donation and π-accepting abilities than imidazol-2-ylidenes, as shown by Tolman electronic parameters (TEP ~2050 cm⁻¹ for thiazole vs. ~2050 cm⁻¹ for imidazole).
Tautomeric Equilibria in Thiazolyliden Sulfonamide Systems
The compound may exhibit tautomerism between sulfonamide and sulfonimide forms, influenced by solvent and substituents:
Tautomeric Pathways
| Tautomer | Structure | Stability Factors |
|---|---|---|
| Sulfonamide | N-Sulfonylamine | Favored in non-polar solvents |
| Sulfonimide | N-Sulfonylimine | Stabilized in polar solvents |
Key Influences
Spectroscopic Fingerprinting
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
| Nucleus | Signal (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H (methyl) | 2.3–2.5 | Singlet | 3-Methyl (thiazole) |
| ¹⁹F (benzene) | -110–-115 | Singlet | Para-fluorine |
| ¹³C (C=N) | 150–160 | - | Thiazolyliden carbons |
UV-Vis Absorption
- π→π* Transitions : Strong absorption in the 250–300 nm range due to conjugation between the benzene and thiazolyliden rings.
- n→π* Transitions : Lower-intensity bands at 320–350 nm, indicative of lone-pair excitations in the sulfonamide group.
Properties
IUPAC Name |
(NZ)-4-fluoro-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2S2/c1-13-6-7-16-10(13)12-17(14,15)9-4-2-8(11)3-5-9/h2-7H,1H3/b12-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQHYYZIQNLRAI-BENRWUELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CSC1=NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C=CS/C1=N\S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains a cornerstone for thiazole formation. For 3-methyl-1,3-thiazol-2(3H)-ylidene, the protocol involves:
- Reactants : Thiourea and methyl-substituted α-haloketones (e.g., 3-chloro-2-butanone).
- Conditions : Reflux in ethanol or methanol, catalyzed by mild bases like sodium acetate.
- Mechanism : Cyclocondensation forms the thiazole core, with the methyl group introduced via the α-haloketone’s alkyl chain.
Example :
$$
\text{Thiourea} + \text{CH}3\text{COCH}2\text{Cl} \xrightarrow{\text{EtOH, reflux}} \text{3-Methyl-2-aminothiazole} + \text{HCl}
$$
Post-Functionalization of Preformed Thiazoles
Existing thiazoles (e.g., 2-aminothiazole) may undergo methylation at the 3-position via:
- Alkylation : Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K$$2$$CO$$3$$).
- Reductive Amination : Introducing methyl groups via ketone intermediates and reducing agents like NaBH$$_4$$.
Sulfonamide Bond Formation
Coupling the thiazole intermediate with 4-fluorobenzenesulfonyl chloride is critical. Key considerations include:
Reaction Conditions
- Base Selection : Triethylamine or pyridine neutralizes HCl byproducts, driving the reaction to completion.
- Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) ensures solubility of both reactants.
- Temperature : Room temperature to mild heating (40–60°C) balances reaction rate and side-product minimization.
General Reaction :
$$
\text{4-Fluorobenzenesulfonyl chloride} + \text{3-Methyl-2-aminothiazole} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
$$
Yliden Structure Stabilization
The thiazol-2(3H)-ylidene moiety arises from deprotonation of the sulfonamide nitrogen under basic conditions, stabilized by resonance within the thiazole ring. Crystallographic studies confirm planar geometry and intermolecular interactions that lock the yliden form.
Optimization and Purification Techniques
Crystallization
Chromatographic Methods
- Silica Gel Chromatography : Eluents like ethyl acetate:hexane (3:7) resolve unreacted sulfonyl chloride and thiazole byproducts.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >98% purity for pharmaceutical applications.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
- Crystal System : Monoclinic, space group $$ P2_1/c $$.
- Key Metrics : Dihedral angle between benzene and thiazole planes = 41.5°, interplanar separation = 4.06 Å.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Hantzsch + Coupling | 65–75 | 95–98 | Scalable, cost-effective | Requires careful pH control |
| Alkylation + Coupling | 50–60 | 90–95 | Uses commercial intermediates | Low yield due to competing reactions |
| Reductive Amination | 70–80 | 97–99 | High selectivity for methyl group | Expensive reagents |
Industrial-Scale Considerations
Chemical Reactions Analysis
4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom, due to its electron-withdrawing nature.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling agents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1. Anticancer Properties
Research indicates that compounds similar to 4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide exhibit notable anticancer activity. In vitro studies have shown that derivatives with thiazole rings can inhibit the growth of various cancer cell lines, including colorectal cancer cells (Caco-2) with significant efficacy (p = 0.004) .
2. Antimicrobial Activity
The compound's thiazole moiety has been associated with antibacterial properties. Studies on related compounds have demonstrated that 4-substituted thiazoles exhibit potent antibacterial effects against various pathogens .
3. Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For instance, sulfonamide derivatives have been designed to target dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria, which is essential for developing new antimicrobial agents .
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on several cancer cell lines. The results indicated that the compound exhibited cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Antibacterial Efficacy
In another study, a series of thiazole derivatives were synthesized and tested for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results showed that compounds containing the thiazole ring displayed enhanced antibacterial activity compared to their non-thiazole counterparts, validating the importance of this structural feature in drug design .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
Mechanism of Action
The mechanism of action of 4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed that the thiazole ring plays a crucial role in its biological activity .
Comparison with Similar Compounds
4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide can be compared with other thiazole derivatives such as:
4-methyl-1,3-thiazol-2-amine: A precursor in the synthesis of the compound.
4-fluorobenzenesulfonyl chloride: Another precursor used in the synthesis.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative with essential biological functions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Biological Activity
4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, structural characteristics, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 4-fluorobenzohydrazide with 4-hydroxypropiophenone in the presence of glacial acetic acid and absolute alcohol. The resulting compound exhibits an E configuration concerning the C=N bond, with notable hydrogen bonding interactions that contribute to its stability and biological activity .
Crystallographic Data
Table 1 summarizes the crystallographic data for the compound:
| Parameter | Value |
|---|---|
| C7=N1 Bond Length | Typical range |
| Dihedral Angle | 56.7° |
| Hydrogen Bonds | O1–H1⋯O2 |
The molecular structure reveals a complex arrangement with intermolecular interactions that form a three-dimensional network, essential for its biological efficacy.
Antiviral and Anticancer Properties
Research has indicated that thiazole derivatives, including this compound, exhibit promising antiviral and anticancer activities. The thiazole moiety is crucial for enhancing these effects. For instance, compounds with similar structures have shown effective inhibition against various cancer cell lines and viruses .
Case Study: Anticancer Activity
In a study examining the anticancer properties of thiazole derivatives, several compounds demonstrated IC50 values significantly lower than standard treatments like doxorubicin. For example, a related thiazole compound displayed an IC50 of less than 2 µg/mL against Jurkat cells, indicating potent cytotoxicity .
Anticonvulsant Effects
Another area of interest is the anticonvulsant activity associated with thiazole-containing compounds. A derivative of this compound was tested in picrotoxin-induced convulsion models and showed significant protective effects, suggesting its potential as an anticonvulsant agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Electron Donating Groups: The presence of methyl groups on the phenyl ring enhances activity by increasing electron density.
- Hydrazone Linkage: The C=N bond facilitates specific interactions with biological targets.
- Thiazole Ring: Essential for maintaining the compound's overall biological profile.
Comparative Analysis
Table 2 compares the biological activities of various thiazole derivatives:
| Compound | Activity Type | IC50 (µg/mL) |
|---|---|---|
| Compound A (related thiazole) | Anticancer | <2 |
| Compound B (thiazolidine derivative) | Anticonvulsant | 18.4 |
| This compound | Potential Antiviral | TBD |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, benzenesulfonamide derivatives are often prepared by reacting 2-isothiocyanato-benzenesulfonamide with substituted amines or carboxylic acids under reflux in ethanol or DMSO, with yields highly dependent on reaction time, temperature, and stoichiometry (e.g., 58–71% yields reported for similar sulfonamides) . Key steps include purification via recrystallization and characterization by melting point analysis.
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.3 ppm, sulfonamide NH₂ signals) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX for refinement . Software like ORTEP-3 or WinGX aids in visualizing displacement ellipsoids and molecular geometry .
- Mass spectrometry (ESI) : Verify molecular weight (e.g., [M − H]⁻ or [M + H]⁺ ions) .
Q. How can researchers design experiments to evaluate the inhibitory potential of this compound against specific enzyme targets?
- Methodological Answer :
- Enzyme assays : Use fluorogenic substrates or colorimetric assays (e.g., IC₅₀ determination) in cell-free systems.
- Cell-based models : Test cytotoxicity and target modulation in cancer cell lines (e.g., HCT-116, HT29) via MTT assays .
- Control experiments : Include positive controls (e.g., known inhibitors) and validate selectivity against related isoforms .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for optimizing the biological activity of benzenesulfonamide derivatives?
- Methodological Answer :
- Functional group variation : Synthesize analogs with substitutions on the thiazole or benzene rings (e.g., fluoro, methoxy, or chloro groups) to assess electronic effects .
- Pharmacophore modeling : Use software like MOE or Schrödinger to identify critical binding motifs (e.g., sulfonamide’s hydrogen-bonding capacity) .
- Data-driven optimization : Prioritize analogs with improved logP (<3) and metabolic stability (e.g., CYP450 inhibition <50% at 10 µM) .
Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can software tools like SHELX address them?
- Methodological Answer :
- Challenges : Low crystal quality, twinning, or weak diffraction due to flexible substituents.
- Solutions : Optimize crystallization conditions (e.g., slow evaporation in DMSO/water). Use SHELXL for robust refinement of disordered atoms or high thermal motion regions. SHELXD resolves phase problems via dual-space methods .
Q. How should researchers address discrepancies in biological activity data across different experimental models?
- Methodological Answer :
- Validate assay conditions : Ensure consistent pH, temperature, and co-factor concentrations.
- Cross-model correlation : Compare in vitro enzyme inhibition (µM range) with in vivo efficacy (e.g., rodent xenograft models).
- Statistical analysis : Apply ANOVA or linear regression to identify outliers or model-specific biases .
Methodological Notes
- Metabolic Stability Assessment : Use hepatocyte microsomal assays (e.g., human/rat liver microsomes) to measure t₁/₂ and intrinsic clearance. Monitor CYP3A4/2D6 inhibition via fluorometric assays .
- Toxicity Profiling : Prioritize in vitro models (e.g., Ames test for mutagenicity) before advancing to in vivo studies (e.g., rodent acute toxicity) .
- Computational Docking : Optimize ligand-protein poses using Glide SP/XP protocols, validating with free energy perturbation (FEP) calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
